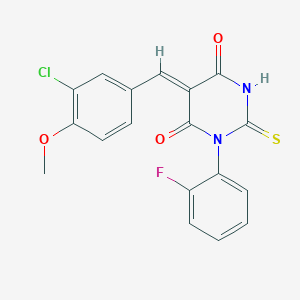
N-benzyl-5-(4-morpholinyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-(4-morpholinyl)-2-nitroaniline, also known as BMA-155, is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of nitroanilines and has been found to exhibit anti-tumor properties in certain types of cancer cells.
Mécanisme D'action
N-benzyl-5-(4-morpholinyl)-2-nitroaniline exerts its anti-tumor effects by targeting the microtubules in cancer cells. Microtubules are cellular structures that are involved in cell division and growth. N-benzyl-5-(4-morpholinyl)-2-nitroaniline binds to the microtubules and disrupts their function, leading to cell death. This mechanism of action is similar to that of other anti-cancer drugs, such as taxanes and vinca alkaloids.
Biochemical and Physiological Effects:
N-benzyl-5-(4-morpholinyl)-2-nitroaniline has been found to have minimal toxicity in normal cells, which is a desirable property for a potential anti-cancer drug. Studies have shown that N-benzyl-5-(4-morpholinyl)-2-nitroaniline can inhibit cell proliferation and induce apoptosis in cancer cells, while leaving normal cells unharmed. N-benzyl-5-(4-morpholinyl)-2-nitroaniline has also been found to inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-5-(4-morpholinyl)-2-nitroaniline is its potential as a targeted therapy for cancer. Its mechanism of action specifically targets cancer cells, which may reduce the side effects associated with traditional chemotherapy. However, one limitation of N-benzyl-5-(4-morpholinyl)-2-nitroaniline is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
Future research on N-benzyl-5-(4-morpholinyl)-2-nitroaniline could focus on optimizing its synthesis method to make it more accessible for research purposes. Additionally, further studies could investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans as a potential cancer treatment.
Méthodes De Synthèse
N-benzyl-5-(4-morpholinyl)-2-nitroaniline can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of benzylamine, morpholine, and 2-nitroaniline as starting materials, which are then subjected to a series of chemical reactions to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-benzyl-5-(4-morpholinyl)-2-nitroaniline has been studied extensively for its potential use in cancer treatment. It has been found to exhibit anti-tumor properties in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Studies have shown that N-benzyl-5-(4-morpholinyl)-2-nitroaniline can induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.
Propriétés
IUPAC Name |
N-benzyl-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-20(22)17-7-6-15(19-8-10-23-11-9-19)12-16(17)18-13-14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMANPQWMAPYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941027.png)
![2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4941035.png)
![4-{[hydroxy(phenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4941039.png)
![4-(3,4-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4941050.png)
![3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
methyl]-2-methylpropanamide](/img/structure/B4941061.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4941063.png)

![(2,2-dimethylpropyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B4941086.png)
![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)
![1-[3-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B4941111.png)

